GTP TRIS SALT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

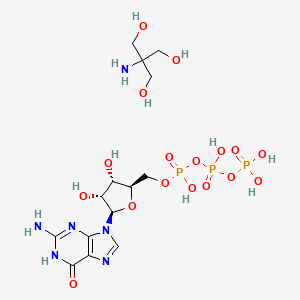

Guanosine 5’-triphosphate tris salt, commonly referred to as GTP tris salt, is a highly stable nucleotide. It is often supplied as an aqueous solution titrated to a specific pH with tris base. This compound is known for its high purity and stability, making it a valuable reagent in various biochemical and molecular biology applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Guanosine 5’-triphosphate tris salt is typically prepared by the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the addition of phosphate groups to GMP, resulting in the formation of GTP. The reaction conditions are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of GTP tris salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .

Analyse Chemischer Reaktionen

Types of Reactions

Guanosine 5’-triphosphate tris salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and signal transduction. One of the primary reactions is the hydrolysis of GTP to guanosine diphosphate (GDP) and inorganic phosphate (Pi), catalyzed by GTPases .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in the presence of GTPases, which are enzymes that facilitate the conversion of GTP to GDP. This reaction is crucial for signal transduction processes within cells .

Major Products Formed

The major products formed from the hydrolysis of GTP are guanosine diphosphate (GDP) and inorganic phosphate (Pi). These products play essential roles in various cellular processes, including protein synthesis and signal transduction .

Wissenschaftliche Forschungsanwendungen

Guanosine 5’-triphosphate tris salt has a wide range of applications in scientific research:

In Vitro Transcription: GTP tris salt is used as a nucleotide substrate in in vitro transcription reactions to synthesize RNA.

RNA Amplification: It is employed in RNA amplification techniques to increase the quantity of RNA for various analyses.

siRNA Synthesis: This compound is utilized in the synthesis of small interfering RNA (siRNA), which is used in gene silencing studies.

Signal Transduction Studies: GTP plays a crucial role in signal transduction pathways by activating G proteins, which mediate various cellular responses.

Wirkmechanismus

Guanosine 5’-triphosphate tris salt functions as a carrier of phosphates and pyrophosphates, channeling chemical energy into specific biosynthetic pathways. It activates signal transducing G proteins, which are involved in various cellular processes such as proliferation, differentiation, and activation of intracellular kinase cascades . Additionally, GTP is hydrolyzed by tubulin, and this hydrolysis is accompanied by microtubule assembly .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine 5’-triphosphate (ATP): Similar to GTP, ATP is a nucleotide that serves as an energy carrier in cells.

Cytidine 5’-triphosphate (CTP): CTP is another nucleotide that plays a role in the synthesis of RNA.

Uridine 5’-triphosphate (UTP): UTP is involved in the synthesis of RNA and the activation of sugars for glycosylation reactions.

Uniqueness of GTP Tris Salt

Guanosine 5’-triphosphate tris salt is unique due to its specific role in signal transduction and its ability to activate G proteins. This makes it an essential compound for studying cellular signaling pathways and understanding various physiological processes .

Biologische Aktivität

Guanosine 5'-triphosphate tris salt (GTP TRIS SALT) is a nucleotide that plays a crucial role in various biological processes, including signal transduction, protein synthesis, and cellular differentiation. This article delves into its biological activity, applications, and relevant research findings.

- Chemical Name : Guanosine 5'-triphosphate tris salt

- CAS Number : 103192-46-7

- Molecular Formula : C14H27N6O17P3

- Molecular Weight : 644.32 g/mol

GTP acts as an energy source and a signaling molecule within cells. It is involved in the activation of G-proteins, which are pivotal in mediating various cellular responses such as proliferation, differentiation, and apoptosis. The hydrolysis of GTP to GDP is essential for the regulation of these processes and is catalyzed by GTPases.

Biological Functions

- Signal Transduction : GTP is vital for the activation of G-proteins that relay signals from receptors on the cell surface to internal signaling pathways.

- Protein Synthesis : It serves as a precursor for RNA synthesis, influencing gene expression and protein production.

- Cellular Differentiation : GTP enhances myogenic cell differentiation and modulates microRNA activity related to muscle development .

Applications in Research

This compound has been employed in various experimental setups:

- Neuropeptide Studies : Used to induce dissociation of neuropeptides from their binding sites before radiolabeled ligand incubation .

- GTPase Activity Assays : Acts as a substrate in assays designed to measure GTPase activity, particularly in studying prokaryotic tubulin analogs like FtsZ .

- Electrophysiological Measurements : Utilized in patch-clamp experiments to measure calcium ion currents in cells .

Case Study 1: GTP Hydrolysis by Small GTPases

A study highlighted the differences in hydrolysis rates among various small GTPases, emphasizing the role of magnesium ions in catalysis. The slower hydrolysis rate of Ran compared to Ras was linked to its function in maintaining nuclear transport gradients, which are critical for cellular homeostasis .

| GTPase | Hydrolysis Rate | Importance |

|---|---|---|

| Ran | Slow | Maintains nucleocytoplasmic transport |

| Ras | Fast | Activates downstream signaling pathways |

Case Study 2: Myogenic Differentiation

Research demonstrated that extracellular GTP enhances myogenic differentiation through its influence on miRNA and myogenic regulatory factors. This effect underscores its potential therapeutic applications in muscle regeneration .

Eigenschaften

CAS-Nummer |

103192-46-7 |

|---|---|

Molekularformel |

C22H49N8O23P3 |

Molekulargewicht |

886.6 g/mol |

IUPAC-Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1 |

InChI-Schlüssel |

UXNOYHQEVMMTDK-CYCLDIHTSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.